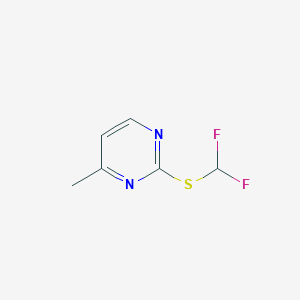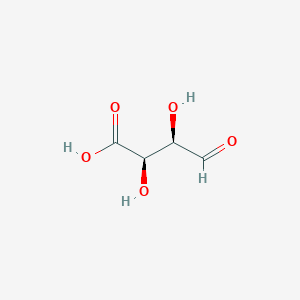
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid, also known as (2R,3R)-tartaric acid, is a naturally occurring organic compound. It is a white crystalline solid that is soluble in water and has a molecular formula of C₄H₆O₆. This compound is widely found in various plants, particularly in grapes, and is commonly used in the food and pharmaceutical industries due to its antioxidant properties and ability to act as a chiral resolving agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid can be synthesized through several methods. One common approach involves the fermentation of glucose by certain strains of bacteria or yeast, which produce the compound as a metabolic byproduct. Another method involves the chemical synthesis from maleic acid or fumaric acid through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound typically involves the fermentation process due to its cost-effectiveness and high yield. The fermentation broth is then subjected to purification processes such as crystallization and filtration to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalic acid.
Reduction: Reduction of the compound can yield dihydroxybutanoic acid.
Esterification: It reacts with alcohols to form esters.
Complexation: It forms complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) are employed.
Complexation: Metal salts such as calcium chloride (CaCl₂) are used.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutanoic acid: from reduction.
Esters: from esterification reactions.
Metal complexes: from complexation reactions.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.
Biology: Acts as an antioxidant, protecting cells from oxidative stress.
Medicine: Utilized in the formulation of pharmaceuticals for its stabilizing properties.
Industry: Employed in the food industry as an acidulant and preservative.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. Additionally, its ability to form complexes with metal ions plays a role in its stabilizing effects in pharmaceutical formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2,3-dihydroxy-4-oxobutanoic acid: The enantiomer of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid.
(2R,3S)-2,3-dihydroxy-4-oxobutanoic acid: A diastereomer with different physical and chemical properties.
(2S,3R)-2,3-dihydroxy-4-oxobutanoic acid: Another diastereomer.
Uniqueness
This compound is unique due to its specific chiral configuration, which makes it highly effective as a chiral resolving agent. Its antioxidant properties and ability to form stable complexes with metal ions further distinguish it from its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C4H6O5 |
|---|---|
Molekulargewicht |
134.09 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h1-3,6-7H,(H,8,9)/t2-,3+/m0/s1 |
InChI-Schlüssel |
JYPFTOPPKDHQEW-STHAYSLISA-N |
Isomerische SMILES |
C(=O)[C@@H]([C@H](C(=O)O)O)O |
Kanonische SMILES |
C(=O)C(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


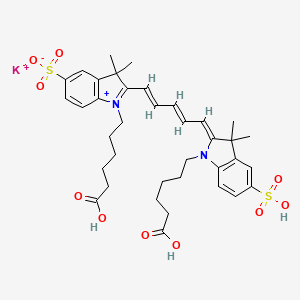
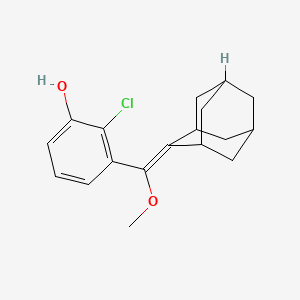
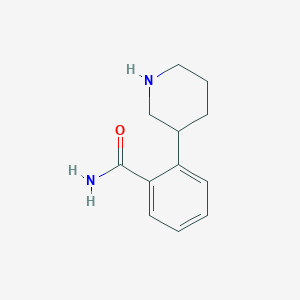
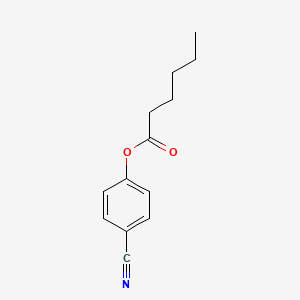

![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)

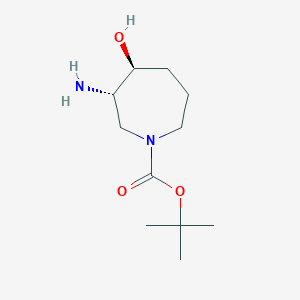
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)

